molecular formula C23H16N2 B12922574 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline CAS No. 31251-31-7

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline

Cat. No.: B12922574
CAS No.: 31251-31-7
M. Wt: 320.4 g/mol
InChI Key: XNXANYUINWPIPM-UHFFFAOYSA-N
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Description

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of pyrroloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloisoquinoline core with a phenyl group at the 3-position and a pyridinyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-phenylpyridine with an appropriate isoquinoline derivative in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture at elevated temperatures and using solvents such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-a]isoquinoline: The parent compound without the phenyl and pyridinyl substituents.

    2-Phenylpyridine: A simpler compound with a phenyl group attached to a pyridine ring.

    Isoquinoline: A heterocyclic compound with a structure similar to the pyrroloisoquinoline core.

Uniqueness

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridinyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

31251-31-7

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

3-phenyl-2-pyridin-4-ylpyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C23H16N2/c1-2-7-19(8-3-1)23-21(18-10-13-24-14-11-18)16-22-20-9-5-4-6-17(20)12-15-25(22)23/h1-16H

InChI Key

XNXANYUINWPIPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3N2C=CC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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